Dimethyl 6-chloropyridine-3,4-dicarboxylate

Description

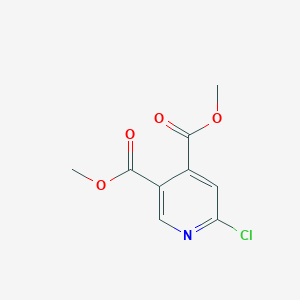

Dimethyl 6-chloropyridine-3,4-dicarboxylate (CAS: 1189570-18-0) is a substituted pyridine derivative featuring two methyl ester groups at the 3- and 4-positions and a chlorine substituent at the 6-position. This compound is primarily utilized as a synthetic intermediate in organic and pharmaceutical chemistry due to its reactive ester groups and electron-deficient aromatic ring. Its structural framework enables diverse reactivity, such as nucleophilic substitution at the chlorine site or coordination with metal ions, making it valuable for synthesizing ligands, pharmaceuticals, and agrochemicals .

Properties

IUPAC Name |

dimethyl 6-chloropyridine-3,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-14-8(12)5-3-7(10)11-4-6(5)9(13)15-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWPCJMUZAKVFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dimethyl 6-chloropyridine-3,4-dicarboxylate can be synthesized through several methods. One common synthetic route involves the esterification of 6-chloropyridine-3,4-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Dimethyl 6-chloropyridine-3,4-dicarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common reagents for these reactions include sodium hydroxide for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : Dimethyl 6-chloropyridine-3,4-dicarboxylate

- Molecular Formula : C9H8ClNO4

- Molecular Weight : 233.62 g/mol

The compound features a pyridine ring substituted with two carboxylate groups and a chlorine atom at the 6-position. This unique structure contributes to its reactivity and biological activity.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of:

- Pharmaceuticals : The compound can be transformed into biologically active molecules by modifying the carboxylate groups or the chlorine substituent. For instance, derivatives of this compound have been explored for their potential as enzyme inhibitors in drug development .

- Agrochemicals : Its derivatives are utilized in the synthesis of pesticides and herbicides, enhancing crop protection against pests and diseases.

Enzyme Inhibition Studies

Recent studies have investigated the role of this compound as an inhibitor of specific enzymes. Notably:

- JMJD5 Inhibition : Research has shown that derivatives of this compound can selectively inhibit JMJD5, a human 2OG oxygenase implicated in cancer progression. The inhibition mechanism involves competition at the active site, making it a promising candidate for anticancer therapies .

- AspH Inhibition : Another significant application is in the inhibition of aspartate/asparagine-β-hydroxylase (AspH), a target for cancer treatment. Various derivatives have demonstrated potent inhibitory effects, indicating their potential for therapeutic development .

Material Science

The compound is also explored for its applications in materials science:

- Dyes and Pigments : Due to its chemical structure, this compound can be utilized in synthesizing dyes and pigments that exhibit desirable properties such as colorfastness and stability under light exposure .

Case Study 1: JMJD5 Inhibitors

A study published in Nature detailed the synthesis of various C3-substituted pyridine derivatives, including this compound analogs. The results indicated that these compounds exhibit selective inhibition of JMJD5 over other human oxygenases, showcasing their potential as targeted cancer therapies .

| Compound | IC50 (μM) | Selectivity | Notes |

|---|---|---|---|

| Compound A | 0.6 | High | Potent JMJD5 inhibitor |

| Compound B | 2.0 | Moderate | Less effective than A |

Case Study 2: AspH Inhibitors

Research highlighted the efficacy of this compound derivatives in inhibiting AspH. The study employed mass spectrometry-based assays to determine IC50 values and assess selectivity against other oxygenases .

| Compound | IC50 (μM) | Targeted Enzyme | Remarks |

|---|---|---|---|

| Compound X | 0.44 | AspH | Selective inhibitor |

| Compound Y | 41 | KDM4E | Weaker inhibition |

Mechanism of Action

The mechanism of action of dimethyl 6-chloropyridine-3,4-dicarboxylate depends on its application. In pharmaceuticals, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism can vary based on the specific compound it is used to synthesize and its intended application.

Comparison with Similar Compounds

2-Chloropyridine-3,4-Dicarboxylic Acid (CAS: 503555-50-8)

- Structural Differences : Lacks methyl ester groups; instead, it has free carboxylic acid groups.

- Reactivity: The carboxylic acid groups enhance hydrogen-bonding capacity and metal coordination but reduce solubility in non-polar solvents compared to the esterified form.

- Applications : Primarily used in coordination chemistry and as a precursor for functionalized ligands .

6-Chloro-4-Methyl-3-Pyridinecarboxylic Acid (CAS: 54718-39-7)

- Structural Differences : Features a methyl group at the 4-position and a single carboxylic acid group.

- Reactivity : The absence of a second ester/carboxylic group limits its utility in multi-step syntheses.

- Thermodynamic Stability : Reduced steric hindrance compared to dimethyl 6-chloropyridine-3,4-dicarboxylate may favor specific regioselective reactions .

Heterocyclic Dicarboxylates with Varied Ring Systems

Dimethyl 2,5-Dibromothiophene-3,4-Dicarboxylate

- Structural Differences : Thiophene ring instead of pyridine; bromine substituents at 2- and 5-positions.

- Electronic Properties : The sulfur atom in thiophene increases electron density, contrasting with the electron-deficient pyridine ring.

- Applications: Used in organic electronics and as a monomer for conductive polymers, unlike the pyridine derivative’s role in pharmaceuticals .

Dimethyl 5-Hydroxy-6-Methylpyridine-3,4-Dicarboxylate (CAS: 18872-74-7)

- Structural Differences : Hydroxyl and methyl groups replace the chlorine at the 6-position.

- Reactivity : The hydroxyl group introduces acidity (pKa ~8–10) and susceptibility to oxidation, limiting stability under basic conditions.

Comparison with Dihydropyridine Derivatives

Nicardipine-Related Compound D

- Structural Differences : 1,4-Dihydropyridine ring with nitro and benzyl substituents.

- Pharmacological Relevance : Exhibits calcium channel-blocking activity, whereas this compound lacks direct therapeutic applications.

- Synthetic Utility : The dihydropyridine core is prone to aromatization under oxidative conditions, contrasting with the stability of fully aromatic pyridines .

Amlodipine Ethyl Analog

- Structural Differences : Ethyl and methyl esters with a 2-chlorophenyl substituent.

- Bioactivity : Used as an antihypertensive agent. The ester groups in amlodipine derivatives are critical for bioavailability, a property less relevant to the target compound’s role as an intermediate .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | CAS Number | Melting Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|---|

| This compound | C₉H₈ClNO₄ | 1189570-18-0 | Not reported | Moderate (DMF, DMSO) |

| 2-Chloropyridine-3,4-dicarboxylic acid | C₇H₄ClNO₄ | 503555-50-8 | >200 (decomp.) | High (Water, Ethanol) |

| Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate | C₈H₆Br₂O₄S | Not reported | 120–122 | Low (Chloroform, THF) |

Biological Activity

Dimethyl 6-chloropyridine-3,4-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is a pyridine derivative characterized by the presence of two carboxylate groups and a chlorine substituent. Its chemical structure can be represented as follows:

This compound has been synthesized for various applications, including its use as a ligand in coordination chemistry.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound and its derivatives. For instance, copper(II) and silver(I) complexes formed with similar pyridine derivatives have demonstrated significant inhibition of filamentation and biofilm formation in Candida albicans, suggesting potential applications in antifungal therapy .

Inhibition of Enzymatic Activity

This compound has been investigated for its inhibitory effects on various enzymes. It is noted for its ability to inhibit the human 2-oxoglutarate-dependent oxygenase aspartate/asparagine-β-hydroxylase (AspH), which is a target for cancer therapy . The inhibition mechanism involves competing with the natural substrate for binding at the active site.

Case Studies and Experimental Data

- Inhibition Studies :

- Selectivity Profiles :

Table of Inhibition Potencies

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| This compound | AspH | 0.5 |

| C3-substituted derivatives | AspH | 0.03 |

| Dimethyl 2,4-PDCA | KDM4E | 0.44 |

The biological activity of this compound can be attributed to its ability to interact with metal ions and inhibit key enzymatic pathways involved in cellular metabolism:

- Metal Ion Chelation : The compound's structure allows it to chelate metal ions, which is crucial for the activity of metalloenzymes like AspH.

- Competitive Inhibition : By mimicking the natural substrates, it competes effectively for binding sites on target enzymes.

Q & A

Q. What are the standard synthetic routes for preparing dimethyl 6-chloropyridine-3,4-dicarboxylate, and how is purity validated?

-

Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions using pyridine precursors. For example, analogous methods involve reacting chlorinated pyridine derivatives with dicarboxylate esters under reflux in anhydrous solvents (e.g., THF or DCM) . Purity is confirmed using elemental microanalysis (C, H, N content) and 1H/13C NMR spectroscopy to verify structural integrity and absence of unreacted intermediates .

-

Key Characterization Techniques :

| Technique | Purpose | Example Data |

|---|---|---|

| 1H NMR | Confirm ester methyl groups and aromatic proton environments | δ 3.8–4.0 ppm (ester -OCH3), δ 7.5–8.5 ppm (pyridine ring protons) |

| Elemental Analysis | Validate empirical formula | %C, %H, %N within ±0.3% of theoretical values |

Q. How is the compound handled safely in laboratory settings?

- Methodological Answer : this compound must be stored at +4°C in airtight containers to prevent hydrolysis. Handling requires PPE (gloves, goggles) and fume hoods due to potential irritancy. Waste disposal follows protocols for halogenated organic compounds, emphasizing neutralization before disposal .

Q. What spectroscopic methods are critical for structural elucidation?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., ester methyl groups, pyridine ring substituents) and confirms regiochemistry.

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight via ESI-MS or EI-MS (e.g., [M+H]+ peak at m/z corresponding to C9H8ClNO4) .

Advanced Research Questions

Q. What strategies enable regioselective modification of the ester groups in this compound?

-

Methodological Answer : Regioselective reduction or hydrolysis can be achieved using sterically hindered reagents (e.g., DIBAH for selective reduction of less hindered esters) or pH-controlled hydrolysis (e.g., basic conditions for selective de-esterification). Electronic effects from the pyridine ring and chlorine substituent influence reactivity .

-

Example Protocol :

| Step | Reagent/Condition | Outcome |

|---|---|---|

| 1 | DIBAH, THF, -78°C | Selective reduction of 3-ester to alcohol |

| 2 | LiAlH4, RT | Full reduction of both esters |

Q. How does this compound function as a ligand in coordination chemistry?

-

Methodological Answer : The dicarboxylate moiety acts as a bidentate ligand , coordinating to metals (e.g., Cu(II), Ag(I)) via the carbonyl oxygen atoms. Synthesis of complexes involves refluxing the ligand with metal salts (e.g., Cu(NO3)2) in methanol/water, followed by crystallization. Characterization includes X-ray crystallography to confirm geometry (e.g., square planar for Cu(II)) and UV-Vis spectroscopy to study d-d transitions .

-

Example Metal Complex Data :

| Metal | Coordination Geometry | Key Spectral Data (UV-Vis) |

|---|---|---|

| Cu(II) | Square planar | λmax ~600–650 nm (d-d transition) |

| Ag(I) | Linear | λmax ~300–350 nm (LMCT) |

Q. What crystallographic insights exist for structurally related dihydropyridine dicarboxylates?

-

Methodological Answer : X-ray crystallography of analogs (e.g., diethyl 4-(4-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate) reveals boat conformation of the dihydropyridine ring and intermolecular hydrogen bonding between ester carbonyls and NH groups. For this compound, similar packing interactions are expected, with Cl substituents influencing crystal symmetry .

-

Key Crystallographic Parameters :

| Parameter | Value (Example) |

|---|---|

| Space Group | P21/c |

| Bond Length (C-Cl) | ~1.74 Å |

| Dihedral Angle (Pyridine Ring) | <5° deviation from planarity |

Q. How does the chlorine substituent influence electronic properties and reactivity?

- Methodological Answer : The electron-withdrawing Cl group deactivates the pyridine ring , reducing susceptibility to electrophilic substitution. It enhances the electrophilicity of adjacent carbonyl groups, facilitating nucleophilic attacks (e.g., hydrolysis). Computational studies (DFT) can map electron density distributions and predict sites for functionalization .

Q. What catalytic applications are explored using this compound as a precursor?

- Methodological Answer : The compound serves as a precursor for heterocyclic catalysts (e.g., pyridine-based ligands in cross-coupling reactions). For example, its Pd complexes may catalyze Suzuki-Miyaura couplings. Activity is assessed via GC-MS or HPLC to monitor reaction yields and turnover numbers (TONs) .

Q. How are impurities or degradation products identified during synthesis?

- Methodological Answer : HPLC-MS and TLC are used to detect byproducts (e.g., mono-ester derivatives or chlorinated side products). For example, USP reference standards (e.g., ethyl methyl dihydropyridine dicarboxylates) aid in comparative analysis .

Q. What role does this compound play in synthesizing fused heterocycles?

- Methodological Answer :

It participates in Diels-Alder reactions with dienophiles (e.g., dimethyl acetylenedicarboxylate) to form pyrido[2,3-d]pyridazines. Reaction conditions (e.g., ZnCl2 catalysis) and regioselectivity are optimized using kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.